molecular formula C10H13BBrClO2S B1524772 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-02-2

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1524772
CAS No.: 942070-02-2
M. Wt: 323.44 g/mol
InChI Key: HDFIJXYADDWMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-5-chlorothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of bromine and chlorine substituents, which provide distinct reactivity and selectivity in cross-coupling reactions. This makes it a versatile reagent for synthesizing a wide range of complex organic molecules .

Biological Activity

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C10H13BBrClO2S
  • Molar Mass : 323.442 g/mol
  • CAS Number : 942070-02-2

The presence of bromine and chlorine atoms in the thiophene ring enhances the compound's reactivity and stability, making it a valuable reagent in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily stems from its role as a boronic ester in cross-coupling reactions. The boron atom facilitates the formation of stable carbon-carbon bonds through palladium-catalyzed processes. This mechanism is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

The compound acts as a versatile building block in organic synthesis:

  • Palladium-Catalyzed Reactions : It forms intermediates with palladium that are essential for the coupling of aryl groups to various substrates. This process enhances the efficiency of synthesizing biologically active compounds.

Applications in Medicinal Chemistry

The compound's unique structure allows it to be utilized in several therapeutic contexts:

  • Drug Development : Its ability to form stable carbon bonds makes it suitable for developing new drugs targeting various diseases.
  • Agrochemicals : It is also employed in synthesizing herbicides and pesticides due to its effective reactivity.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the effectiveness of this compound in synthesizing novel anticancer agents. The compound was used to create a series of derivatives that exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth.

CompoundIC50 (µM)Target
Derivative A0.5Kinase X
Derivative B0.8Kinase Y

Case Study 2: Development of Antimicrobial Agents

In another study, the compound was utilized to develop antimicrobial agents effective against resistant bacterial strains. The derivatives synthesized showed promising activity against Gram-positive bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Derivative C0.25 µg/mLStaphylococcus aureus
Derivative D0.5 µg/mLEscherichia coli

Research Findings

Research has shown that compounds similar to this compound exhibit enhanced stability and reactivity compared to traditional boronic acids. This property allows for improved yields and selectivity in synthetic applications.

Properties

IUPAC Name

2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFIJXYADDWMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700047
Record name 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-02-2
Record name 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.